molecular formula C25H30N2O6 B4624757 2-(4-nitrophenyl)-2-oxoethyl N-(3,5-di-tert-butylbenzoyl)glycinate

2-(4-nitrophenyl)-2-oxoethyl N-(3,5-di-tert-butylbenzoyl)glycinate

Cat. No. B4624757
M. Wt: 454.5 g/mol
InChI Key: FTAAVURTLQKZTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific phosphoramidic dichlorides and tert-butyl amine, characterized by techniques such as multinuclear NMR and FTIR spectroscopy. The synthesis process is crucial for obtaining the compound with high purity and yield (Gholivand et al., 2009). Similarly, compounds like 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-nitroindazole have been synthesized through reactions involving azido-nitrobenzylidene and aniline derivatives, indicating the complexity and precision required in the synthesis of such compounds (Ukhin et al., 1994).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using single-crystal X-ray diffraction, vibrational spectra, and theoretical calculations. These analyses provide insights into the conformational properties, intermolecular interactions, and disorder within the crystal structure, which are essential for understanding the compound's chemical behavior and reactivity (Kumar et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives can include nitrosation, acylation, and cycloetherification, demonstrating the compound's reactivity and potential for further functionalization. These reactions can lead to the formation of diverse structures, such as oxadiazoles and benzofuro-indoles, showcasing the compound's versatility (Kumar et al., 2015).

Physical Properties Analysis

The physical properties, including thermogravimetric analysis and differential scanning calorimetry, can be used to assess the thermal stability and liquid crystalline behavior of derivatives. These properties are crucial for potential applications in materials science, such as in the design of mesogenic materials (Abboud et al., 2017).

Chemical Properties Analysis

The chemical properties, such as hyperpolarizability, infrared intensities, and molecular orbital analysis (HOMO and LUMO), are critical for understanding the electronic structure and potential applications in nonlinear optics and electronic materials. These analyses contribute to the comprehensive understanding of the compound's chemical behavior and interaction with light (Kumar et al., 2014).

Scientific Research Applications

Gel Sculpture and Supramolecular Gel

A study by Sahoo et al. (2012) introduced a library of organic salts derived from tert-butoxycarbonyl (Boc)-protected L-amino acids, leading to the development of supramolecular gels with remarkable load-bearing, moldable, and self-healing properties. This research highlights the potential of simple organic molecules, like derivatives of the specified compound, in creating materials with unique mechanical properties suitable for stress-bearing applications and possibly in the development of moldable electronics or biomaterials (Sahoo et al., 2012).

Photochemistry of Aromatic Nitro Compounds

Döpp (1971) explored the light-induced reactions of o-Nitro-tert-butylbenzenes, leading to insights into the mechanisms of nitration and the potential for light-sensitive materials based on aromatic nitro compounds. Although the study focuses on a slightly different chemical structure, it underscores the role of nitro groups in photoreactions, which could be relevant for designing photoresponsive materials (Döpp, 1971).

Mesogenic Materials with Nitro Group

Abboud et al. (2017) synthesized new mesogenic series incorporating the nitro group, demonstrating the influence of nitro groups on liquid crystalline properties. This study is significant for the development of advanced liquid crystal displays (LCDs) and optoelectronic devices, showcasing the utility of nitro-substituted compounds in tuning the phase behavior of mesogenic materials (Abboud et al., 2017).

Magnetic Characterization of Polymers

Research by Miura et al. (1993) on poly(1,3-phenyleneethynylene) with pendant nitronyl nitroxide radicals delves into the magnetic properties of polymers, providing a foundation for the development of polymeric materials with tailored magnetic properties for use in data storage or magnetic sensors (Miura et al., 1993).

Luminescence Sensing and Photocatalytic Properties

Zhang et al. (2018) highlighted the synthesis of coordination polymers for luminescence sensing of metal ions and organic molecules, as well as their photocatalytic applications. The study demonstrates the potential of coordination polymers in environmental monitoring and remediation, specifically in detecting pollutants like nitrobenzene derivatives and in catalyzing the degradation of hazardous substances (Zhang et al., 2018).

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-[(3,5-ditert-butylbenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-24(2,3)18-11-17(12-19(13-18)25(4,5)6)23(30)26-14-22(29)33-15-21(28)16-7-9-20(10-8-16)27(31)32/h7-13H,14-15H2,1-6H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAAVURTLQKZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)-2-oxoethyl 2-{[3,5-DI(tert-butyl)benzoyl]amino}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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